molecular formula C8H10N2O2 B14848790 3-Hydroxy-N,N-dimethylisonicotinamide

3-Hydroxy-N,N-dimethylisonicotinamide

Cat. No.: B14848790
M. Wt: 166.18 g/mol
InChI Key: NZWCJVFKHWPCBW-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinamide, characterized by the presence of a hydroxyl group at the third position and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N-dimethylisonicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinic acid or its derivatives.

    N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atom. This can be done using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and methanol, and the reactions are typically carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N,N-dimethylisonicotinamide.

    Reduction: Formation of N,N-dimethyl-3-aminomethylisonicotinamide.

    Substitution: Formation of various substituted isonicotinamide derivatives.

Scientific Research Applications

3-Hydroxy-N,N-dimethylisonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The hydroxyl group and the dimethylated nitrogen atom play crucial roles in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: Lacks the hydroxyl and dimethyl groups.

    3-Hydroxyisonicotinamide: Lacks the dimethyl groups.

    N,N-Dimethylisonicotinamide: Lacks the hydroxyl group.

Uniqueness

3-Hydroxy-N,N-dimethylisonicotinamide is unique due to the presence of both the hydroxyl group and the dimethylated nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-hydroxy-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(12)6-3-4-9-5-7(6)11/h3-5,11H,1-2H3

InChI Key

NZWCJVFKHWPCBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=NC=C1)O

Origin of Product

United States

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